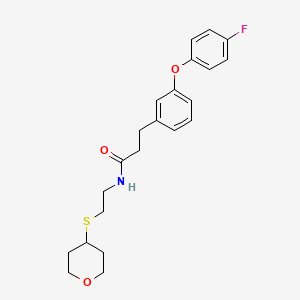

3-(3-(4-fluorophenoxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

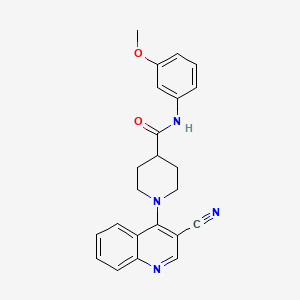

3-(3-(4-fluorophenoxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide is a useful research compound. Its molecular formula is C22H26FNO3S and its molecular weight is 403.51. The purity is usually 95%.

BenchChem offers high-quality 3-(3-(4-fluorophenoxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(4-fluorophenoxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Apoptosis Induction in Colon Cancer Cells: This compound has been shown to induce apoptosis in human colon cancer cells. It triggers the externalization of Annexin V-targeted phosphatidylserine residues, indicating the onset of apoptosis. The compound also activates caspase-8, -9, and -3, leading to the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1), which is a hallmark of apoptosis .

Molecular Biology

IKKβ Inhibition: In the realm of molecular biology, the compound exhibits potent, selective, and metabolically stable inhibitory activities against IKKβ, a kinase that plays a crucial role in the NF-κB signaling pathway. This pathway is involved in inflammation and immunity, making the compound a valuable tool for studying these processes .

Neuropharmacology

Mitochondrial Dysfunction: The compound can induce mitochondrial dysfunction, which is a critical factor in neurodegenerative diseases. By studying its effects on mitochondria, researchers can gain insights into the mechanisms of diseases like Alzheimer’s and Parkinson’s .

Endocrinology

Endoplasmic Reticulum Stress: The compound’s ability to induce endoplasmic reticulum stress is of interest in endocrinology. This stress is associated with various diseases, including diabetes and obesity, and understanding its induction can help in developing therapeutic strategies .

Toxicology

Cytotoxicity Analysis: In toxicology, the compound can be used to assess cytotoxicity in various cell lines. Its ability to induce apoptosis makes it a useful agent for determining the toxic effects of substances on cellular health .

Pharmacology

Drug Development: The compound’s selective action on specific cellular pathways makes it a candidate for drug development. Its effects on cancer cells and involvement in apoptosis and mitochondrial dysfunction provide a basis for creating targeted therapies .

Biochemistry

Enzyme Activity Modulation: Biochemists can utilize this compound to modulate enzyme activities, particularly those involved in cell death and survival pathways. This can help in dissecting complex biochemical cascades and identifying potential drug targets .

Immunology

Immune Response Modulation: Lastly, in immunology, the compound’s impact on the NF-κB signaling pathway suggests it could modulate immune responses. This has implications for the treatment of autoimmune diseases and the enhancement of vaccine efficacy .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male characteristics by binding to androgens, which are hormones.

Mode of Action

This can result in changes in the transcription of specific genes, leading to alterations in protein synthesis and cellular function .

Biochemical Pathways

This could potentially affect downstream effects such as cell growth and differentiation .

Eigenschaften

IUPAC Name |

3-[3-(4-fluorophenoxy)phenyl]-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO3S/c23-18-5-7-19(8-6-18)27-20-3-1-2-17(16-20)4-9-22(25)24-12-15-28-21-10-13-26-14-11-21/h1-3,5-8,16,21H,4,9-15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSHYJNJIFJLSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-fluorophenoxy)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2879263.png)

![ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2879267.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)

![4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2879281.png)

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)